N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that integrates benzothiazole and chromenone moieties
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O3S/c1-18-22(29-32-25-12-3-5-15-27(25)36-29)11-7-13-24(18)31-28(33)21-10-6-9-19(16-21)23-17-20-8-2-4-14-26(20)35-30(23)34/h2-17H,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZUSYOMHRPXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)C5=NC6=CC=CC=C6S5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling with Methylphenyl Group: The benzothiazole derivative is then coupled with a 2-methylphenyl group using a Friedel-Crafts acylation reaction.
Synthesis of Chromenone Derivative: The chromenone moiety is synthesized separately through the condensation of salicylaldehyde with acetic anhydride.
Final Coupling: The final step involves coupling the benzothiazole-methylphenyl intermediate with the chromenone derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone moiety, potentially converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and chromenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Studies have shown that it can inhibit the growth of certain cancer cell lines and possess antibacterial properties, making it a promising lead compound for new drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with various molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis. Its antibacterial activity could be due to the disruption of bacterial cell wall synthesis or interference with essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-methylphenylamide: Lacks the chromenone moiety, making it less versatile in terms of biological activity.
3-(2-oxo-2H-chromen-3-yl)benzamide: Lacks the benzothiazole moiety, which may reduce its antimicrobial properties.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the combination of benzothiazole and chromenone moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
